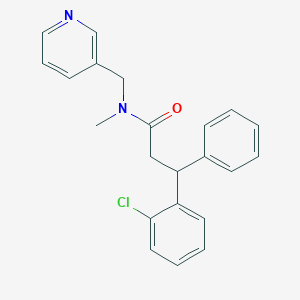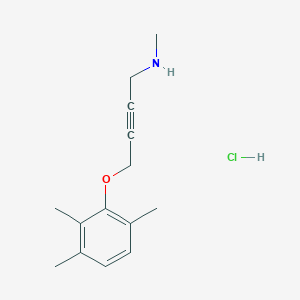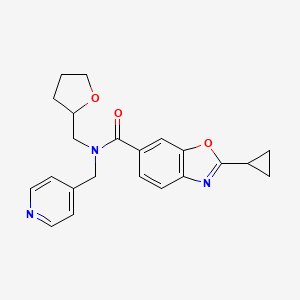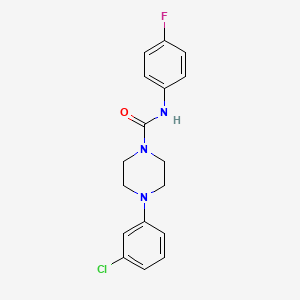
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been studied extensively for its potential use in scientific research. CPP is a member of the phenylpropanoid class of compounds and is structurally similar to other compounds that have been shown to have a variety of biological activities.
Wirkmechanismus
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide acts as a selective antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of other molecules that normally activate the receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the activity of the neurons that it regulates.
Biochemical and Physiological Effects:
The effects of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide on the central nervous system are complex and have been the subject of extensive research. In general, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to decrease the activity of the NMDA receptor and to inhibit the release of certain neurotransmitters such as glutamate. This can lead to a variety of physiological effects, including decreased pain sensitivity, decreased locomotor activity, and decreased seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide in laboratory experiments is its selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and study its function. However, one limitation of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide is its potential to interact with other receptors or enzymes in the body, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of new compounds that are more selective for the NMDA receptor and have fewer off-target effects. Another area of interest is the use of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide as a tool for studying the role of the NMDA receptor in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Overall, the study of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide and related compounds has the potential to shed new light on the complex interactions between neurotransmitters and their receptors in the central nervous system.
Synthesemethoden
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetophenone with N-methyl-N-phenylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 3-pyridinylmethylamine to yield 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the central nervous system. 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to selectively block the activity of a type of neurotransmitter receptor known as the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity, which is thought to be important for learning and memory.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-25(16-17-8-7-13-24-15-17)22(26)14-20(18-9-3-2-4-10-18)19-11-5-6-12-21(19)23/h2-13,15,20H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMSEAXCLNCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-dimethoxyphenyl){1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6133390.png)
![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)

![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)